![molecular formula C13H14INO B13760199 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features a phenyl group substituted with a 3-iodopropoxy group at the para position and a pyrrole ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole typically involves the following steps:
Formation of 3-iodopropoxybenzene: This can be achieved by reacting 3-iodopropanol with 4-hydroxybenzene in the presence of a base such as potassium carbonate.
Pyrrole Formation: The 3-iodopropoxybenzene is then reacted with pyrrole under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include various oxidized forms of the phenyl ring.
Coupling: Products include biaryl compounds.
Applications De Recherche Scientifique
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole largely depends on its application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with proteins or nucleic acids, although specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(3-bromopropoxy)phenyl]-1H-Pyrrole: Similar structure but with a bromine atom instead of iodine.
1-[4-(3-chloropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a chlorine atom instead of iodine.
1-[4-(3-fluoropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts
Propriétés
Formule moléculaire |
C13H14INO |
|---|---|
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-[4-(3-iodopropoxy)phenyl]pyrrole |
InChI |
InChI=1S/C13H14INO/c14-8-3-11-16-13-6-4-12(5-7-13)15-9-1-2-10-15/h1-2,4-7,9-10H,3,8,11H2 |
Clé InChI |
LOMOAXGWOFOIMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=CC=C(C=C2)OCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


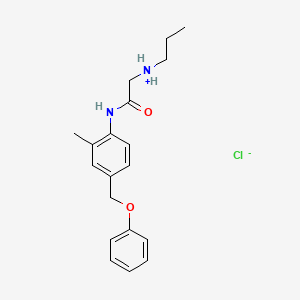
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

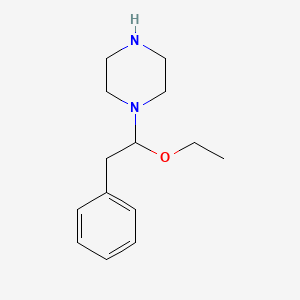


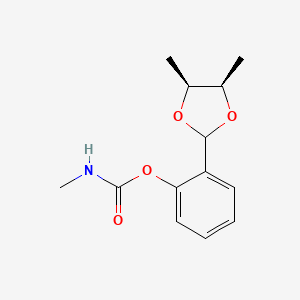
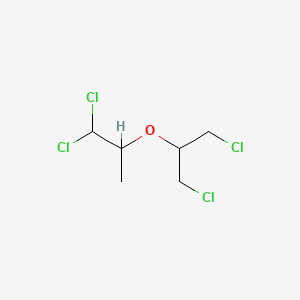
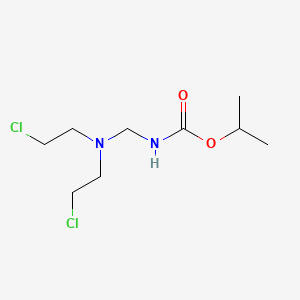
![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
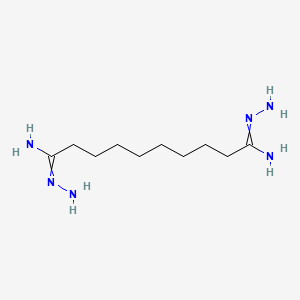
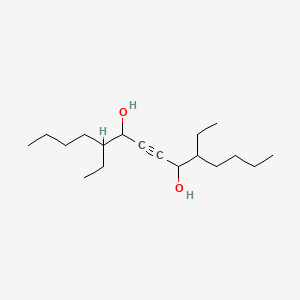
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
